2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15651843
InChI: InChI=1S/C18H25N3O/c1-5-15-13(4)18(14-10-8-9-11-16(14)19-15)20-17(22)12-21(6-2)7-3/h8-11H,5-7,12H2,1-4H3,(H,19,20,22)
SMILES:
Molecular Formula: C18H25N3O
Molecular Weight: 299.4 g/mol

2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

CAS No.:

Cat. No.: VC15651843

Molecular Formula: C18H25N3O

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide -

Specification

Molecular Formula C18H25N3O
Molecular Weight 299.4 g/mol
IUPAC Name 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide
Standard InChI InChI=1S/C18H25N3O/c1-5-15-13(4)18(14-10-8-9-11-16(14)19-15)20-17(22)12-21(6-2)7-3/h8-11H,5-7,12H2,1-4H3,(H,19,20,22)
Standard InChI Key LMWABAOFFZJVLU-UHFFFAOYSA-N
Canonical SMILES CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN(CC)CC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)ethanamide, reflecting its quinoline backbone and acetamide substituent. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₈H₂₅N₃O
Molecular Weight299.4 g/mol
InChI KeyLMWABAOFFZJVLU-UHFFFAOYSA-N
SMILESCCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN(CC)CC
LogP (Octanol-Water)3.4
Topological Polar Surface Area45.2 Ų

The quinoline moiety (positions 2-ethyl and 3-methyl) and the diethylamino-acetamide side chain contribute to its three-dimensional conformation, which likely influences receptor binding and pharmacokinetics .

Structural Analysis

Quantum mechanical modeling of analogous compounds reveals that the diethylamino group adopts a staggered conformation to minimize steric hindrance, while the acetamide linker facilitates hydrogen bonding with biological targets . The ethyl and methyl groups on the quinoline ring enhance hydrophobic interactions, a feature shared with antimalarial quinolines like chloroquine .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

Although no explicit synthesis for this compound is documented, convergent strategies can be inferred from related acetamide syntheses:

  • Quinoline Core Formation:

    • Friedländer condensation of 2-ethyl-3-methylaniline with ethyl acetoacetate under acidic conditions yields the 2-ethyl-3-methylquinoline scaffold .

  • Acetamide Side Chain Introduction:

    • Acylation of 4-aminoquinoline with 2-chloroacetyl chloride, followed by nucleophilic displacement with diethylamine, affords the target compound .

Example Reaction Scheme:

4-Aminoquinoline+ClCH2COClEt3N4-(Chloroacetamido)quinolineEt2NHTarget Compound\text{4-Aminoquinoline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{4-(Chloroacetamido)quinoline} \xrightarrow{\text{Et}_2\text{NH}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the quinoline C4 position requires precise control of reaction conditions (e.g., Lewis acid catalysts) .

  • Purification: The lipophilic nature of the product necessitates chromatographic separation using gradients of ethyl acetate in hexane .

Physicochemical and Pharmacokinetic Properties

Key Physicochemical Parameters

ParameterValueImplications
LogP3.4Moderate lipophilicity; likely CNS penetration
TPSA45.2 ŲBalanced solubility and membrane permeability
Molecular Weight299.4 g/molCompliant with Lipinski’s Rule of Five

ADMET Predictions

  • Absorption: High gastrointestinal absorption predicted due to moderate TPSA and LogP .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the diethylamino group.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents inferred from analogs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator